REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9](O)[N:8]=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:14])=O>>[C:1]([C:5]1[CH:10]=[C:9]([Cl:14])[N:8]=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1=NC=NC(=C1)O
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Name
|
|
Quantity
|
14 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
|
refluxed for 1.5 hours
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Duration
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1.5 h
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Type
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DISTILLATION
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Details
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After the reflux, phosphoryl chloride was distilled off under reduced pressure
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Type
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DISSOLUTION
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Details
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The obtained residue was dissolved in dichloromethane
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Type
|
WASH
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Details
|
washed with water
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Type
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ADDITION
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Details
|
Anhydrous magnesium sulfate was added to the obtained organic layer
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Type
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CUSTOM
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Details
|
for drying
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Type
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FILTRATION
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Details
|
This mixture was subjected to gravity filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=NC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |